molecular formula C8H13NO B3152672 (Furan-3-ylmethyl)(propan-2-yl)amine CAS No. 741698-72-6

(Furan-3-ylmethyl)(propan-2-yl)amine

Cat. No.: B3152672
CAS No.: 741698-72-6
M. Wt: 139.19 g/mol
InChI Key: AHLWUUPJZWNVMU-UHFFFAOYSA-N
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Description

(Furan-3-ylmethyl)(propan-2-yl)amine is a secondary amine featuring a furan ring substituted at the 3-position with a methyl group and an isopropyl (propan-2-yl) amine moiety.

Properties

IUPAC Name

N-(furan-3-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLWUUPJZWNVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-3-ylmethyl)(propan-2-yl)amine typically involves the reaction of furan-3-carboxaldehyde with isopropylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Furan-3-carboxaldehyde+Isopropylamine(Furan-3-ylmethyl)(propan-2-yl)amine\text{Furan-3-carboxaldehyde} + \text{Isopropylamine} \rightarrow \text{(Furan-3-ylmethyl)(propan-2-yl)amine} Furan-3-carboxaldehyde+Isopropylamine→(Furan-3-ylmethyl)(propan-2-yl)amine

Industrial Production Methods

Industrial production methods for (Furan-3-ylmethyl)(propan-2-yl)amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(Furan-3-ylmethyl)(propan-2-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(Furan-3-ylmethyl)(propan-2-yl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Furan-3-ylmethyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

a. N-(Furan-2-ylmethyl)-2-methylpropan-1-amine (CAS 58924-66-6)

  • Structure : Differs in the position of the furan substituent (2-yl vs. 3-yl) and the amine branching (2-methylpropyl vs. isopropyl).
  • Molecular Formula: C₉H₁₅NO vs. C₈H₁₃NO for the target compound.

b. 1-(Furan-2-yl)-2-methylpropan-1-amine (CAS 116606-91-8)

  • Structure : Features a furan-2-yl group directly bonded to a branched amine.
  • Properties : Boiling point 68–69 °C at 9 Torr, density 0.9625 g/cm³, pKa ~9.65.
  • Comparison : The tertiary amine structure here may exhibit higher lipophilicity compared to the secondary amine in (Furan-3-ylmethyl)(propan-2-yl)amine, affecting solubility and membrane permeability .

Isopropyl-Substituted Amines

a. (3-Phenoxyphenyl)methylamine hydrochloride (CAS 7495-35-4)

  • Structure: Replaces the furan-3-ylmethyl group with a 3-phenoxybenzyl moiety.
  • Molecular Weight : 277.79 g/mol vs. ~139.19 g/mol for the target compound.

b. (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (CAS 101825-12-1)

  • Structure : Substitutes furan with a trifluoromethylphenyl group.
  • Key Differences : The CF₃ group significantly increases electronegativity and metabolic stability, making this compound more resistant to oxidative degradation compared to furan-containing analogs .

Other Heterocyclic Amines

a. 3-(Furan-2-yl)propan-1-amine

  • Structure : A primary amine with a furan-2-ylpropyl chain.
  • Applications : Used in synthetic intermediates for pharmaceuticals or agrochemicals. The primary amine group offers greater nucleophilicity than the secondary amine in the target compound .

b. Ethylbis(propan-2-yl)amine tert-butyl (CAS EN300-195409)

  • Structure : A tertiary amine with dual isopropyl groups.
  • Properties : Molecular weight 129.25 g/mol, purity 95%.

Data Tables

Table 1. Physicochemical Properties of Selected Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa Key Feature
(Furan-3-ylmethyl)(propan-2-yl)amine* C₈H₁₃NO ~139.19 N/A ~10† Secondary amine, furan-3-yl
N-(Furan-2-ylmethyl)-2-methylpropan-1-amine C₉H₁₅NO 153.22 N/A N/A Primary amine, furan-2-yl
1-(Furan-2-yl)-2-methylpropan-1-amine C₈H₁₃NO 139.19 68–69 (9 Torr) 9.66 Tertiary amine, furan-2-yl
(3-Phenoxyphenyl)methylamine HCl C₁₆H₂₀ClNO 277.79 N/A N/A Phenoxy substituent

*Estimated values based on analogs. †Predicted using computational tools.

Research Implications and Limitations

  • Biological Activity : Furan-containing amines are often explored for antimicrobial or CNS activity, but the 3-yl substitution’s impact remains unstudied .

Biological Activity

(Furan-3-ylmethyl)(propan-2-yl)amine is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(Furan-3-ylmethyl)(propan-2-yl)amine features a furan ring attached to a propan-2-yl amine group. The presence of the furan moiety, known for its aromatic properties, combined with the amine functionality, allows for diverse interactions within biological systems.

Property Details
Chemical Formula C₉H₁₅NO
Molecular Weight 155.23 g/mol
Functional Groups Furan ring, secondary amine

Antimicrobial Properties

Research indicates that (Furan-3-ylmethyl)(propan-2-yl)amine exhibits significant antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating inhibitory effects that suggest its potential as a therapeutic agent.

  • Antibacterial Activity :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various strains, including:
      • Bacillus subtilis: MIC 4.69 µM
      • Staphylococcus aureus: MIC 5.64 µM
      • Escherichia coli: MIC 23.15 µM
      • Pseudomonas aeruginosa: MIC 137.43 µM .
  • Antifungal Activity :
    • The compound also exhibits antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong activity .

The mechanism by which (Furan-3-ylmethyl)(propan-2-yl)amine exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is hypothesized that the compound binds to bacterial enzymes or receptors, inhibiting their functions and leading to microbial cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of (Furan-3-ylmethyl)(propan-2-yl)amine and related compounds:

  • Study on Antimicrobial Efficacy :
    • A study published in MDPI evaluated various furan derivatives for their antibacterial and antifungal activities. The results highlighted (Furan-3-ylmethyl)(propan-2-yl)amine as one of the more potent compounds in inhibiting microbial growth .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies showed that while other furan derivatives exhibited some biological activity, (Furan-3-ylmethyl)(propan-2-yl)amine's unique structure contributed to its enhanced efficacy against specific pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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